molecular formula C7H7FO3S B13179865 Methyl 2-fluorobenzene-1-sulfonate

Methyl 2-fluorobenzene-1-sulfonate

Cat. No.: B13179865
M. Wt: 190.19 g/mol
InChI Key: VEONLVIEEMDFIM-UHFFFAOYSA-N
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Description

Methyl 2-fluorobenzene-1-sulfonate is a fluorinated aromatic sulfonate ester characterized by a benzene ring substituted with a fluorine atom at the 2-position and a methyl sulfonate group at the 1-position. The fluorine substituent likely enhances electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-fluorobenzenesulfonate

InChI

InChI=1S/C7H7FO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3

InChI Key

VEONLVIEEMDFIM-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluorobenzene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to ensure higher yields and better control over reaction conditions. These methods often utilize advanced techniques such as continuous-flow diazotization and electrophilic aromatic substitution .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluorobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluorobenzene-1-sulfonate involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing the compound to undergo various transformations. The fluorine atom’s electronegativity also influences the reactivity of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Comparison with Agrochemical Sulfonate Esters

Compound Name Structure Key Substituents Application
This compound Benzene ring with F and SO₃Me Fluorine, methyl sulfonate Synthetic intermediate
Metsulfuron methyl ester Benzoate + triazine + sulfonylurea Methoxy, methyl, sulfonylurea Herbicide
Ethametsulfuron methyl ester Benzoate + ethoxy-triazine Ethoxy, sulfonylurea Herbicide

Aliphatic Sulfonates: Sodium 2-Methylprop-2-ene-1-Sulfonate

Sodium 2-methylprop-2-ene-1-sulfonate (CAS 1561-92-8) is an alkenyl sulfonate with a sodium counterion, differing markedly in structure and properties from this compound (Table 2). The aliphatic backbone and ionic nature of the sodium salt enhance water solubility, making it suitable for polymerization or surfactant applications. In contrast, the aromatic and neutral methyl ester group in this compound likely reduces solubility in polar solvents but improves compatibility with organic reaction conditions .

Table 2: Aromatic vs. Aliphatic Sulfonates

Property This compound Sodium 2-Methylprop-2-ene-1-Sulfonate
Backbone Aromatic Aliphatic (alkene)
Solubility Moderate in organic solvents High in water
Reactivity Electrophilic substitution Radical polymerization
Applications Organic synthesis Surfactants, polymers

Carboxylic Acid Esters: Methyl Shikimate and Methyl Palmitate

Carboxylic acid esters like methyl shikimate and methyl palmitate (–4) differ fundamentally from sulfonate esters. Methyl shikimate, a cyclic carboxylic ester, is a biosynthetic intermediate in the shikimate pathway, while methyl palmitate is a fatty acid ester used in biofuels. Sulfonate esters like this compound exhibit higher acidity (pKa ~1–2 for sulfonic acids vs. ~4–5 for carboxylic acids) and greater leaving-group ability, making them more reactive in nucleophilic substitutions .

Table 3: Esters of Sulfonic vs. Carboxylic Acids

Feature Sulfonate Esters Carboxylate Esters
Acid Strength Stronger acid (SO₃H) Weaker acid (COOH)
Stability in Hydrolysis More resistant Less resistant
Applications Alkylating agents, intermediates Biofuels, fragrances

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